(E)-Bis(2,4-dimethylpentan-2-yl)diazene
Description
(E)-Bis(2,4-dimethylpentan-2-yl)diazene is an organic compound belonging to the diazene class, characterized by a nitrogen-nitrogen double bond (N=N) flanked by two branched aliphatic substituents: 2,4-dimethylpentan-2-yl groups. The "E" configuration indicates that the substituents are on opposite sides of the diazene core, influencing steric and electronic properties.
Properties
CAS No. |
52406-55-0 |
|---|---|
Molecular Formula |
C14H30N2 |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
bis(2,4-dimethylpentan-2-yl)diazene |
InChI |
InChI=1S/C14H30N2/c1-11(2)9-13(5,6)15-16-14(7,8)10-12(3)4/h11-12H,9-10H2,1-8H3 |
InChI Key |
XRUJEOCEPGTJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)N=NC(C)(C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(2,4-dimethylpentan-2-yl)diazene typically involves the reaction of 2,4-dimethylpentan-2-ylamine with a suitable diazotizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common diazotizing agents include sodium nitrite in the presence of an acid, such as hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is essential to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis(2,4-dimethylpentan-2-yl)diazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the diazene to the corresponding amine.
Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted diazene derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Bis(2,4-dimethylpentan-2-yl)diazene involves its interaction with molecular targets through the nitrogen-nitrogen double bond. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural Features :
- Molecular Formula : C₁₄H₂₈N₂.
- Substituents : Branched alkyl chains (2,4-dimethylpentan-2-yl) introduce significant steric bulk and moderate electron-donating effects.
- Synthesis : Likely synthesized via coupling of diazonium salts with amines under controlled conditions, analogous to methods for other diazenes .
Comparison with Similar Diazene Compounds
Substituent Type and Electronic Effects
Key Insight :
- Aliphatic vs. Aryl Substituents: The target compound’s branched alkyl groups reduce conjugation with the diazene core compared to aryl-substituted analogs, leading to lower thermal stability but higher solubility in non-polar solvents .
- Halogen Effects : Fluorinated diazenes (e.g., ) exhibit enhanced electrophilicity, enabling interactions with biomolecules, unlike the aliphatic target compound.
Physical Properties
Key Insight :
Key Insight :
- Steric Hindrance : The bulky 2,4-dimethylpentan-2-yl groups in the target compound limit its participation in sterically demanding reactions, unlike less hindered aryl diazenes .
- Comparison with Halogenated Analogs : Bromine/chlorine substituents (e.g., ) enable applications in photochemistry, whereas the target compound’s alkyl groups favor thermal stability.
Unique Features of this compound
- Steric Profile: The branched alkyl chains create a hydrophobic environment, making it suitable for lipid-based systems or non-polar matrices.
- Thermal Decomposition : Generates stable carbon-centered radicals, advantageous in controlled polymerization processes.
- Lack of Conjugation : Unlike aryl diazenes, its aliphatic structure avoids unwanted UV absorption, broadening applications in transparent materials.
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